Tri-o-tolyl phosphite
Overview
Description
Tri-o-tolyl phosphite is an organophosphorus compound with the chemical formula ( \text{P(C}_6\text{H}_4\text{CH}_3\text{)}_3 ). It is a white, water-insoluble solid that is soluble in organic solvents. This compound is commonly used as a ligand in homogeneous catalysis due to its wide cone angle of 194° .
Mechanism of Action
Target of Action
Tri-o-tolyl phosphite is a chemical compound that primarily targets the biochemical pathways involved in the production of certain materials. It is used as a main plasticizer, and the products have excellent flame retardancy, mildew resistance, wear resistance, low volatility, and good electrical properties .
Mode of Action
The mode of action of this compound involves its interaction with its targets to bring about changes in their properties. It is used in the production of materials like PVC cable lines, artificial leather, conveyor belts, thin plates, floor materials, and more . It can also be used in chloroprene rubber .
Biochemical Pathways
This compound affects the biochemical pathways involved in the production of these materials. It enhances their properties, making them more resistant to flame, mildew, and wear, and improving their electrical properties .
Pharmacokinetics
It is known that the compound is a viscous liquid at room temperature .
Result of Action
The result of the action of this compound is the production of materials with improved properties. These materials are more resistant to flame, mildew, and wear, have low volatility, and exhibit good electrical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is a viscous liquid at room temperature , suggesting that its physical state could be affected by changes in temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-o-tolyl phosphite can be synthesized by reacting o-cresol with phosphorus trichloride. The reaction is typically carried out at room temperature for about 5 hours. During the reaction, hydrogen chloride is removed under negative pressure .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of an enamel jacketed kettle for the reaction. This setup ensures efficient heat transfer and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tri-o-tolyl phosphite undergoes various types of chemical reactions, including:
Oxidation: In solution, it slowly converts to the corresponding phosphine oxide.
Substitution: It tends to cyclometalate when treated with metal halides and metal acetates.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to its oxide form can occur in the presence of oxygen or other oxidizing agents.
Substitution: Cyclometalation reactions typically involve metal halides or metal acetates as reagents.
Major Products
Scientific Research Applications
Tri-o-tolyl phosphite is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in the heck reaction and Suzuki coupling of propargylic carbonates.
Biology: As a ligand, it can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals through its role in catalytic processes.
Industry: It is used in the production of various chemicals and materials due to its catalytic properties.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with a similar structure but different substituents.
Tri-p-tolyl phosphine: Similar to tri-o-tolyl phosphite but with para-substituted methyl groups.
Tris(2-furyl)phosphine: A phosphine ligand with furyl groups instead of tolyl groups.
Uniqueness
This compound is unique due to its wide cone angle, which allows for effective coordination in catalytic processes. This property makes it particularly useful in homogeneous catalysis, where it can form stable complexes with various metal centers .
Properties
IUPAC Name |
tris(2-methylphenyl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZQJRTFNFCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881239 | |
Record name | Tris(2-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | Phosphorous acid, tris(methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2622-08-4, 25586-42-9 | |
Record name | Phosphorous acid, tris(2-methylphenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2622-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-o-cresyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, tris(methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-o-tolyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI-O-CRESYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZL69270G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Tri-o-tolyl phosphite and are there any notable structural features?
A1: this compound (P(OC6H4Me-o)3) consists of a central phosphorus atom bonded to three o-tolyl groups via oxygen atoms. The steric bulk of the o-tolyl groups is significant. This bulk forces the molecule into a trigonal planar geometry around the nickel atom in the complex Tris(this compound)nickel [, ]. This steric hindrance also influences the reactivity and coordination chemistry of the molecule.
Q2: How does this compound interact with transition metals?
A2: this compound acts as a strong electron donor ligand, readily forming complexes with transition metals such as nickel [, , , , ], palladium [, ], platinum [], and iridium [, ]. It typically coordinates to the metal center through the phosphorus atom.
Q3: What are some examples of complexes formed with this compound and what is their significance?
A3: this compound forms complexes with a variety of transition metals. One notable example is L2Pd–ethylene complexes (L = triphenylphosphine, tricyclohexylphosphine, or this compound) []. These complexes are significant because they can be used as starting materials in oxidative addition reactions, which are important in organic synthesis. Another notable complex is Tris(this compound)nickel, a three-coordinate nickel(0) complex [, ]. This complex is unusual due to its low coordination number and has been studied for its potential as a catalyst in various organic reactions.
Q4: How does the structure of this compound affect the stability and reactivity of its metal complexes?
A4: The bulky o-tolyl groups in this compound contribute to the formation of coordinatively unsaturated complexes. For example, in Tris(this compound)nickel, only three phosphite ligands can coordinate to the nickel center [, ]. This steric congestion can influence the reactivity of the complex by making the metal center more accessible to incoming reactants.
Q5: What types of reactions are catalyzed by transition metal complexes containing this compound?
A5: Transition metal complexes containing this compound have shown catalytic activity in various reactions. For example, nickel complexes have been explored for their activity in the oligomerization of butadiene [] and the addition of amines and active methylene compounds to buta-1,3-diene and isoprene [].
Q6: How does this compound compare to other phosphine ligands in terms of its catalytic properties?
A6: While this compound shares some similarities with other phosphine ligands in its ability to coordinate to transition metals and influence their catalytic activity, its bulky structure distinguishes it. The steric hindrance provided by the o-tolyl groups can lead to different selectivity and activity profiles compared to less bulky phosphine ligands. For example, in the oligomerization of butadiene, the addition of this compound to an iron-based catalyst system led to the formation of predominantly cyclic dimers, in contrast to the linear dimers obtained when using triphenylphosphine [].
Q7: Are there any studies investigating the impact of modifying the structure of this compound on its coordination chemistry or catalytic properties?
A7: While the provided research focuses specifically on this compound, related studies have investigated the impact of modifying the substituents on the phenyl rings of triaryl phosphite ligands. For instance, researchers have synthesized a series of triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides with varying substituents on the phenyl rings, including p-chlorophenyl, o-tolyl, m-tolyl, and p-tolyl []. This study aimed to understand how the electronic and steric properties of the substituents influence the spectroscopic features and stereochemistry of the resulting complexes.
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